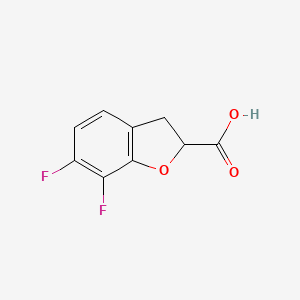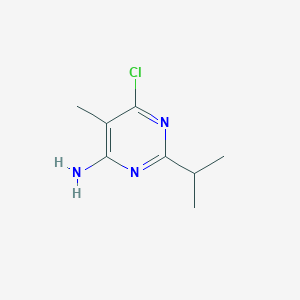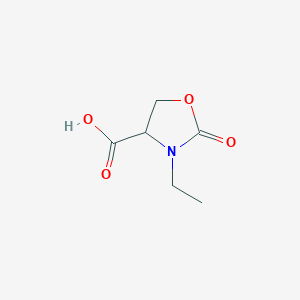![molecular formula C12H16FNS B15258028 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B15258028.png)
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine is an organic compound with the molecular formula C12H16FNS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclohexan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 4-fluorothiophenol with cyclohexanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the sulfanyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine or sulfanyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the sulfanyl group can modulate its reactivity and stability. The cyclohexan-1-amine structure provides a scaffold that can interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine
- 4-[(4-Fluorophenyl)thio]cyclohexan-1-amine
- 4-[(4-Fluorophenyl)oxy]cyclohexan-1-amine
Uniqueness
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its sulfonyl, thio, and oxy analogs
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C12H16FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,10,12H,3-4,7-8,14H2 |
InChI Key |
QNAKVUBYFMJENR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257948.png)

![Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B15257985.png)



![3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B15258002.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15258007.png)
![4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15258010.png)

![2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15258021.png)



